3-(Oxan-4-yl)pyrrolidin-2-one
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Overview
Description
3-(Oxan-4-yl)pyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidinone ring fused with an oxane (tetrahydropyran) ring
Mechanism of Action
“3-(Oxan-4-yl)pyrrolidin-2-one” belongs to the class of compounds known as pyrrolidinones . Pyrrolidinones are a group of organic compounds containing a pyrrolidin-2-one moiety, which consists of a pyrrolidine ring bearing a ketone at the 2-position .
Mode of Action
Pyrrolidinones often interact with their targets through hydrogen bonding, given the presence of a carbonyl group .
Biochemical Pathways
Pyrrolidinones are often involved in a wide range of biological activities .
Pharmacokinetics
Pyrrolidinones are generally well-absorbed due to their polarity and can cross biological membranes .
Result of Action
Pyrrolidinones often exhibit a wide range of biological activities .
Action Environment
Factors such as ph and temperature can affect the stability and activity of many organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Oxan-4-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the synthesis of fine chemicals, dyes, and pigments.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the oxane ring.
Tetrahydropyran-4-yl derivatives: Compounds with similar oxane structures but different substituents.
Pyrrolidine derivatives: Compounds with variations in the pyrrolidine ring structure.
Uniqueness
3-(Oxan-4-yl)pyrrolidin-2-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential for diverse applications compared to simpler analogs .
Properties
IUPAC Name |
3-(oxan-4-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9-8(1-4-10-9)7-2-5-12-6-3-7/h7-8H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTILWDIYXONEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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